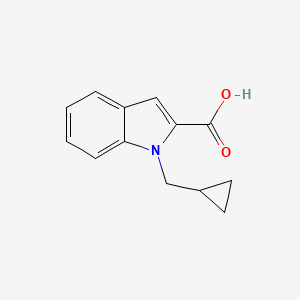

1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid

Description

Chemical Classification and Nomenclature

1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid is a heterocyclic organic compound belonging to the indole-carboxylic acid family. Its core structure consists of a bicyclic indole system—a six-membered benzene ring fused to a five-membered pyrrole ring—with a carboxylic acid group at the 2-position and a cyclopropylmethyl substituent at the 1-position (N-atom) of the indole scaffold. The molecular formula is C₁₃H₁₃NO₂ , and its molecular weight is 215.25 g/mol .

This compound is classified under indole derivatives and specifically within the indole-2-carboxylic acid subgroup, distinguished by its unique substitution pattern. The cyclopropylmethyl group introduces steric bulk and electronic effects, influencing its reactivity and biological interactions.

Historical Context in Indole Chemistry

The indole scaffold has been central to organic chemistry since its isolation from indigo in the 19th century. Adolf von Baeyer’s pioneering work on indole synthesis, including the Baeyer–Emmerling indole synthesis (1869), laid the groundwork for exploring indole derivatives.

This compound’s development reflects advancements in modifying indole’s core structure to enhance bioactivity. The introduction of cyclopropylmethyl groups became significant in medicinal chemistry for optimizing pharmacokinetic properties, such as metabolic stability and target binding affinity.

Significance in Heterocyclic Compound Research

Indole derivatives are pivotal in drug discovery due to their prevalence in natural products and biologically active molecules. This compound’s structural features make it valuable for:

- Enzyme inhibition : Its carboxylic acid group enables chelation with metal ions in enzyme active sites, as seen in HIV-1 integrase inhibitors.

- Receptor modulation : The cyclopropylmethyl group enhances interactions with hydrophobic pockets in receptors, exemplified by cysteinyl leukotriene (CysLT₁) antagonists.

- Synthetic versatility : The indole core serves as a scaffold for diverse functionalization, including bromination, alkylation, and amide coupling.

Position in Indole-Carboxylic Acid Family

The compound occupies a distinct niche within the indole-carboxylic acid family, characterized by its dual substitutions:

- Position 1 (N-atom) : Cyclopropylmethyl group introduces steric constraints and lipophilic interactions.

- Position 2 (C-atom) : Carboxylic acid group facilitates hydrogen bonding and metal coordination.

Table 2: Comparison with Related Indole-Carboxylic Acids

This structural diversity underscores the compound’s adaptability in medicinal chemistry.

Properties

IUPAC Name |

1-(cyclopropylmethyl)indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)12-7-10-3-1-2-4-11(10)14(12)8-9-5-6-9/h1-4,7,9H,5-6,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMNGKMARFHRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=CC=CC=C3C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound features an indole ring system substituted with a cyclopropylmethyl group and a carboxylic acid functional group at the 2-position. Its molecular formula is C12H13N1O2, with a molecular weight of approximately 203.24 g/mol. The unique configuration of this compound allows for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole moiety is known for its capacity to modulate enzyme activity and bind to receptors, influencing cellular signaling pathways. Specifically, it has been observed to inhibit enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast and colon cancer models.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| HT-29 (Colon) | 12.3 |

Study on HIV-1 Integrase Inhibition

A notable study investigated the potential of indole derivatives, including this compound, as inhibitors of HIV-1 integrase. The compound was found to inhibit the strand transfer activity of integrase, which is crucial for viral replication.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Physical Properties

Key Observations:

- Substituent Size and Rigidity : The cyclopropylmethyl group provides steric hindrance and rigidity compared to linear alkyl groups (e.g., methyl or propyl) . Cyclobutylmethyl analogs exhibit increased lipophilicity due to the larger cycloalkane ring .

- Halogenation : Chlorination at the 7-position (as in 7-chloro-3-methyl-1H-indole-2-carboxylic acid) can improve metabolic stability and target affinity, as seen in kinase inhibitors .

Commercial and Handling Considerations

Preparation Methods

Preparation of Cyclopropylmethyl Amine Intermediate

- Starting from ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate, conversion to cyclopropylcarbinyl bromide is achieved using phosphorus tribromide under basic conditions.

- The bromide is then treated with potassium cyanide in DMSO to yield the corresponding nitrile.

- Reduction of this nitrile with lithium aluminum hydride (LiAlH4) produces the cyclopropylmethyl amine intermediate.

Coupling with Indole-2-carboxylic Acid

- The cyclopropylmethyl amine is coupled with indole-2-carboxylic acid using CDI as a coupling reagent to form an amide linkage.

- This step yields an alcohol amide intermediate which can be further oxidized or modified depending on the target compound.

Oxidation and Further Functionalization

- The alcohol amide intermediates can be oxidized to aldehydes using Dess-Martin periodinane reagent with yields exceeding 80%.

- Reductive amination of these aldehydes using sodium triacetoxyborohydride (NaBH(OAc)3) leads to various derivatives.

Representative Synthetic Scheme Summary

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1 | Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate | Phosphorus tribromide, basic conditions | Cyclopropylcarbinyl bromide | Literature precedent |

| 2 | Cyclopropylcarbinyl bromide | KCN in DMSO | Cyclopropylmethyl nitrile | Reported method |

| 3 | Cyclopropylmethyl nitrile | LiAlH4 | Cyclopropylmethyl amine | Standard reduction |

| 4 | Cyclopropylmethyl amine + Indole-2-carboxylic acid | CDI coupling reagent | Amide intermediate | Efficient coupling |

| 5 | Amide intermediate | Dess-Martin periodinane | Aldehyde intermediate | >80% yield |

| 6 | Aldehyde intermediate | NaBH(OAc)3 (reductive amination) | Target derivatives | High selectivity |

Alternative Synthetic Insights

- The cyclopropylmethyl group can also be introduced via N-alkylation of the indole nitrogen with cyclopropylmethyl halides under basic conditions.

- Protection and deprotection strategies (e.g., tetrahydropyran protection of hydroxyl groups) are employed to improve yields and selectivity during multi-step syntheses.

- The use of coupling reagents such as CDI is preferred for amide bond formation due to mild conditions and high efficiency.

Example from Literature: Synthesis of 1-(Cyclopropylmethyl)-1H-indole-2-carboxylic Acid (Scheme 3 from Reference)

- Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate was converted to cyclopropylcarbinyl bromide.

- Bromide was converted to nitrile, then reduced to amine.

- Amine coupled with indole-2-carboxylic acid using CDI to give alcohol amide intermediate.

- The intermediate was oxidized to the aldehyde and further transformed as needed.

This route highlights the modular approach allowing variations in the cyclopropylmethyl substituent and indole ring modifications.

Comparative Table of Key Reagents and Conditions

| Reaction Step | Reagents / Conditions | Purpose | Advantages |

|---|---|---|---|

| Nitrile formation | KCN in DMSO | Introduction of nitrile group | High reactivity, good yields |

| Reduction to amine | LiAlH4 | Conversion of nitrile to amine | Strong reducing agent |

| Coupling | CDI (carbonyldiimidazole) | Amide bond formation | Mild, efficient, high yield |

| Oxidation | Dess-Martin periodinane | Alcohol to aldehyde oxidation | Mild, selective oxidation |

| Reductive amination | NaBH(OAc)3 | Aldehyde to amine derivatives | High selectivity, mild conditions |

Notes on Purification and Characterization

- Products are typically purified by flash chromatography or recrystallization.

- Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination.

- The use of protecting groups and careful control of reaction conditions helps minimize side reactions and improve purity.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing 1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid, and what reaction conditions are critical?

- Methodological Answer : Synthesis of indole-2-carboxylic acid derivatives typically involves condensation reactions. For example, analogous compounds are synthesized by refluxing 3-formyl-indole-2-carboxylic acid derivatives with thiazolidinone intermediates in acetic acid with sodium acetate as a catalyst . For the cyclopropylmethyl substituent, nucleophilic substitution or alkylation at the indole nitrogen may be required. Key conditions include maintaining anhydrous environments, controlling reaction temperatures (reflux at ~100–120°C), and purification via recrystallization from acetic acid or DMF mixtures. Monitor reaction progress using TLC or HPLC .

Q. How should researchers handle this compound given the lack of available safety data?

- Methodological Answer : Default to stringent precautions:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use respiratory protection (e.g., NIOSH-approved P95 respirators) if aerosolization is possible .

- Engineering Controls : Work in a fume hood with negative pressure to minimize inhalation risks.

- Waste Disposal : Treat as hazardous waste; consult institutional guidelines for incineration or chemical degradation protocols .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Analyze and NMR to confirm the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and indole backbone (aromatic protons at δ 6.5–8.0 ppm). Compare with PubChem CID 63937993 .

- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to verify molecular weight (215.25 g/mol) and purity .

Advanced Research Questions

Q. How can researchers optimize synthesis yield when the cyclopropylmethyl group exhibits low reactivity?

- Methodological Answer :

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by using microwave irradiation (e.g., 100°C, 30 min) .

- Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to prevent side reactions during alkylation .

Q. How to address discrepancies in NMR data during purity assessment?

- Methodological Answer :

- Impurity Profiling : Use - COSY or HSQC to identify coupling patterns from byproducts.

- Dynamic NMR : If rotational barriers in the cyclopropylmethyl group cause splitting, conduct variable-temperature NMR (e.g., 25–60°C) to resolve overlapping peaks .

- Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted starting material) to confirm assignments .

Q. What computational approaches predict physicochemical properties when experimental data is unavailable?

- Methodological Answer :

- QSAR Models : Use tools like ACD/Labs or EPI Suite to estimate logP (predicted ~2.1) and aqueous solubility.

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict pKa (~4.09) and electrostatic potential maps for reactivity insights .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using docking software (AutoDock Vina) to guide functionalization strategies .

Data Contradiction Analysis

Q. How to resolve conflicting literature reports on the stability of indole-2-carboxylic acid derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.